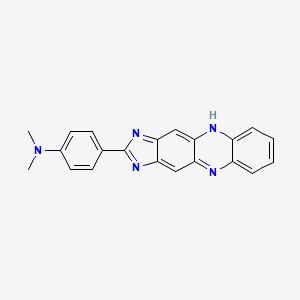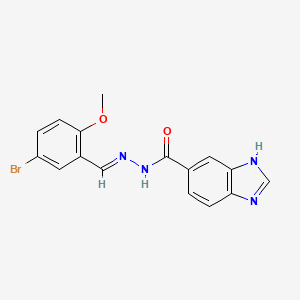
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline is a complex organic compound that belongs to the class of imidazo-phenazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of suitable catalysts. One common method is the use of manganese (III) acetate as a catalyst at room temperature, yielding the desired product in high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenazine ring.
Aplicaciones Científicas De Investigación
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique optical and electronic properties . These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol: A closely related compound with similar structural features and applications.
4-(1H-Imidazo[4,5-b]phenazin-2-yl)-2-methoxyphenol:
Uniqueness
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline stands out due to its unique combination of structural features and functional groups. Its ability to form stable coordination complexes and exhibit fluorescence makes it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
2417-59-6 |
|---|---|
Fórmula molecular |
C21H17N5 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4-(10H-imidazo[4,5-b]phenazin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C21H17N5/c1-26(2)14-9-7-13(8-10-14)21-24-19-11-17-18(12-20(19)25-21)23-16-6-4-3-5-15(16)22-17/h3-12,22H,1-2H3 |
Clave InChI |
JBNJQYXGSGATSE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B11982800.png)
![3-(4-ethylphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11982805.png)
![N-((E)-2-[5-(3,4-Dichlorophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B11982810.png)
![ethyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11982811.png)
![3-methyl-7-(2-phenoxyethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11982813.png)

![9-Bromo-5-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982826.png)

![Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate](/img/structure/B11982842.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11982848.png)


![diallyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11982857.png)
![4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11982858.png)
